molecular formula C9H6BrIO B12332992 1H-Inden-1-one, 7-bromo-2,3-dihydro-4-iodo-

1H-Inden-1-one, 7-bromo-2,3-dihydro-4-iodo-

Cat. No.: B12332992
M. Wt: 336.95 g/mol
InChI Key: CBAYZBRSYWSZSX-UHFFFAOYSA-N
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Description

1H-Inden-1-one, 7-bromo-2,3-dihydro-4-iodo- is a chemical compound that belongs to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a five-membered ketone-containing ring. The presence of bromine and iodine atoms in the structure of 1H-Inden-1-one, 7-bromo-2,3-dihydro-4-iodo- makes it a compound of interest in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Inden-1-one, 7-bromo-2,3-dihydro-4-iodo- typically involves the bromination and iodination of 2,3-dihydro-1H-inden-1-one. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective introduction of bromine and iodine atoms at the desired positions on the indenone ring.

Industrial Production Methods

Industrial production of 1H-Inden-1-one, 7-bromo-2,3-dihydro-4-iodo- may involve large-scale bromination and iodination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

1H-Inden-1-one, 7-bromo-2,3-dihydro-4-iodo- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the ketone group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Substituted indenone derivatives with various functional groups.

    Oxidation Reactions: Oxo derivatives of indenone.

    Reduction Reactions: Alcohol derivatives of indenone.

Scientific Research Applications

1H-Inden-1-one, 7-bromo-2,3-dihydro-4-iodo- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 7-bromo-2,3-dihydro-4-iodo- involves its interaction with molecular targets and pathways in biological systems. The presence of bromine and iodine atoms enhances its reactivity and ability to form covalent bonds with target molecules. This can lead to the modulation of enzymatic activities, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1H-Inden-1-one, 2,3-dihydro-: A similar compound without the bromine and iodine substitutions.

    7-bromo-2,3-dihydro-1H-inden-1-one: A compound with only the bromine substitution.

    4-iodo-2,3-dihydro-1H-inden-1-one: A compound with only the iodine substitution.

Uniqueness

1H-Inden-1-one, 7-bromo-2,3-dihydro-4-iodo- is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H6BrIO

Molecular Weight

336.95 g/mol

IUPAC Name

7-bromo-4-iodo-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H6BrIO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3H,1,4H2

InChI Key

CBAYZBRSYWSZSX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)I)Br

Origin of Product

United States

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